molecular formula C12H16N2O2 B1525464 3-Amino-1-(2-methoxyphenyl)piperidin-2-one CAS No. 1315365-06-0

3-Amino-1-(2-methoxyphenyl)piperidin-2-one

Cat. No.: B1525464
CAS No.: 1315365-06-0
M. Wt: 220.27 g/mol
InChI Key: USOYCZDVOSHASX-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. This compound is part of the piperidin-2-one family and is characterized by the presence of an amino group (-NH₂) and a methoxy group (-OCH₃) attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methoxyphenyl)piperidin-2-one typically involves the reaction of 2-methoxyphenylacetonitrile with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-Amino-1-(2-methoxyphenyl)piperidin-2-one has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

3-Amino-1-(2-methoxyphenyl)piperidin-2-one is structurally similar to other compounds in the piperidin-2-one family, such as 3-Amino-1-(3-methoxyphenyl)piperidin-2-one and 3-Amino-1-(4-methoxyphenyl)piperidin-2-one. the position of the methoxy group on the phenyl ring distinguishes these compounds and can influence their chemical and biological properties.

Comparison with Similar Compounds

  • 3-Amino-1-(3-methoxyphenyl)piperidin-2-one

  • 3-Amino-1-(4-methoxyphenyl)piperidin-2-one

  • 1-(5-amino-2-methoxyphenyl)piperidin-2-one

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Properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOYCZDVOSHASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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